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Compound of Interest

Compound Name: Ac-leu-nhme

CAS No.: 32483-15-1

Cat. No.: B556392 Get Quote

Executive Summary: The Solvent as a Structural
Switch
For researchers in peptide therapeutics and protein engineering, Ac-Leu-NHMe (N-acetyl-L-

leucine-N'-methylamide) serves as a critical "minimalist model" for the protein backbone. Unlike

complex proteins, this dipeptide model isolates the fundamental competition between

intramolecular forces (backbone hydrogen bonds) and intermolecular forces (solvation).

This guide objectively compares the behavior of Ac-Leu-NHMe across three distinct solvent

environments: Chloroform (

), Dimethyl Sulfoxide (DMSO), and Water (

). By understanding how the Leucine side chain (

) and the peptide backbone respond to these environments, researchers can predict solubility
profiles, aggregation tendencies, and bioavailability of larger peptidomimetics.
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Feature
Chloroform (

)
DMSO

Water (

)

Dominant Force
Intramolecular H-

Bonding

Strong Solvation (H-

Bond Acceptor)

Hydrophobic Effect +

H-Bond Network

Primary Conformer (Gamma-Turn) Extended / Open Polyproline II (PPII)

Amide Proton Status
Protected (Internal H-

bond)

Exposed (Solvent H-

bond)

Hydrated / Dynamic

Exchange

Relevance
Membrane Interior

Mimic

Denatured/Unfolded

State Mimic

Physiological/Native

State Mimic

Conformational Landscapes: Deep Dive
Non-Polar Environment: Chloroform ( )
In low-dielectric solvents (

), the energetic cost of exposing polar amide groups is high. The system minimizes free energy
by forming Intramolecular Hydrogen Bonds (IMHB).

Mechanism: The carbonyl oxygen of the acetyl group accepts a hydrogen bond from the

amide proton of the methylamide group, forming a 7-membered ring.

Leucine Specifics: The bulky isobutyl side chain of Leucine restricts the

torsion angles more severely than Alanine. This steric bulk favors the

(equatorial) conformation over the

extended form.

Structural Signature:

.

Polar Aprotic Environment: DMSO
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DMSO is a powerful hydrogen bond acceptor (

) but a poor donor. It disrupts intramolecular H-bonds by competing for the amide protons.

Mechanism: DMSO oxygen atoms form strong H-bonds with the peptide

groups. Since DMSO cannot donate protons to the peptide

, the carbonyls remain relatively free or interact weakly via dipole interactions.

Result: The

ring opens. The peptide adopts an extended conformation to maximize solvent access to the

groups.

Structural Signature: Broad distribution in the

-sheet/extended region (

).

Polar Protic Environment: Water
Water (

) is both a strong donor and acceptor.

Mechanism: Water forms a cage around the hydrophobic Leucine side chain (hydrophobic

hydration) while simultaneously engaging in a dynamic H-bond network with the backbone.

Dominant State: The Polyproline II (PPII) helix is favored. This left-handed helical

conformation maximizes hydration of the amide backbone while keeping the hydrophobic

side chain accessible for packing.

Structural Signature:

.
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NMR Spectroscopy: Chemical Shift Perturbation
This protocol validates the presence of intramolecular vs. intermolecular hydrogen bonding.

Objective: Determine solvent accessibility of Amide Protons (

).

Workflow Diagram:

Sample Preparation
(5-10 mM Ac-Leu-NHMe)

Solvent Addition
(CDCl3 / DMSO-d6 / D2O)

1H NMR Acquisition
(500+ MHz, 298K)

Temperature Coeff.
Experiment (298K - 323K)

 Variable Temp Data Analysis
(-dδ/dT calculation)

Click to download full resolution via product page

Figure 1: NMR workflow for determining conformational stability via temperature coefficients.

Step-by-Step Protocol:

Preparation: Dissolve 5 mg of Ac-Leu-NHMe in 0.6 mL of deuterated solvent (

,

, or

).

Reference: Add TMS (Tetramethylsilane) as an internal standard (

ppm) for organic solvents; use DSS for water.

Acquisition: Acquire 1D

NMR spectra at 25°C (298 K).

Temperature Titration: Increase temperature in 5°C increments (25°C to 50°C).

Analysis: Plot chemical shift (

) vs. Temperature (
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). Calculate the temperature coefficient (

).

Interpretation:

High Value (> -6 ppb/K): Exposed proton (H-bonded to solvent or free). Typical for

DMSO and Water.[1]

Low Value (< -3 ppb/K): Protected proton (Intramolecular H-bond). Typical for

Chloroform (

).

FTIR Spectroscopy: Amide Band Shift
Infrared spectroscopy provides a snapshot of the carbonyl environment.

Objective: Correlate Amide I (

stretch) and Amide A (

stretch) frequencies with solvent interaction.

Data Summary Table:
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Solvent
Amide A (

Stretch)

Amide I (

Stretch)
Interpretation

Chloroform
~3420

(Sharp)

~1670

Free/Weakly bonded

in

ring;

involved in IMHB.

DMSO
~3280

(Broad)

~1660
strongly H-bonded to

DMSO;

relatively free.

Water
~3300

(Broad)

~1640

Both

and

fully hydrated (Red

shift due to H-

bonding).

Computational Benchmarking: Modeling the System
To predict behavior in novel solvents, computational models must be calibrated against the

experimental data above.

Workflow Diagram:
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Input Structure
Ac-Leu-NHMe (PDB/SMILES)

Force Field Selection
(CHARMM36m / OPLS-AA)

Solvation Box
(TIP3P / CHCl3 / DMSO)

Equilibration
(NVT -> NPT, 10ns)

Production Run
(100ns - 1µs)

Ramachandran Plot
(Phi/Psi Distribution)

Click to download full resolution via product page

Figure 2: Molecular Dynamics simulation pipeline for conformational sampling.

Step-by-Step Methodology:

Force Field: Use CHARMM36m or OPLS-AA, which are optimized for peptides and small

molecules.
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Solvation:

Water: TIP3P or OPC water models.

DMSO/Chloroform: Generalized AMBER Force Field (GAFF) parameters or specific

solvent boxes provided by the force field.

Simulation: Run 100ns production dynamics at 300K.

Metric: Extract

and

trajectories.[2][3] Plot free energy surfaces (

).

Validation: The global minimum in Chloroform should align with

.

References
Conformational Analysis of Dipeptides

Head-Gordon, T., et al. (1991). Conformational preferences of dipeptides in solution.

Source:

Solvent Effects on Peptide Conformation

Dill, K. A. (1990). Dominant forces in protein folding.

Source:

NMR Temperature Coefficients

Cierpicki, T., & Otlewski, J. (2001).

Source:

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.preprints.org/manuscript/202408.0268
https://pubs.rsc.org/en/content/articlehtml/2024/cp/d3cp05742a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556392?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Polyproline II Helix in Water

Shi, Z., et al. (2002).

Source:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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